4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate
Description
4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl acrylate (CAS: 887044-72-6) is a synthetic organic compound with the molecular formula C₁₇H₁₄N₂O₄S and a molecular weight of 342.37 g/mol . Its structure comprises three key moieties:
A methylamino linker connecting the benzoisothiazole to the phenyl group.
A phenyl acrylate ester, which introduces reactivity for polymerization or further functionalization.
This compound is primarily utilized as a chemical intermediate in the synthesis of specialized polymers, agrochemicals, or pharmaceuticals . Its acrylate group enables cross-linking or conjugation, while the benzoisothiazole core may enhance thermal stability or bioactivity.
Properties
Molecular Formula |
C17H14N2O4S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate |
InChI |
InChI=1S/C17H14N2O4S/c1-3-16(20)23-13-10-8-12(9-11-13)19(2)17-14-6-4-5-7-15(14)24(21,22)18-17/h3-11H,1H2,2H3 |
InChI Key |
ABLGJAOEDALXHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(=O)C=C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate involves several steps. One common synthetic route includes the following steps:
Formation of the benzo[d]isothiazole core: This can be achieved through the oxidation of enamine-thiones.
Introduction of the methylamino group: This step involves the reaction of the benzo[d]isothiazole core with a methylamine derivative under controlled conditions.
Acrylation: The final step involves the reaction of the intermediate with acryloyl chloride to form the desired acrylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Free-Radical Polymerization
The acrylate group undergoes free-radical polymerization under standard conditions (e.g., AIBN initiation at 70–80°C in toluene). Copolymerization with styrene (5–20 mol% acrylate) yields functionalized polystyrene derivatives with glass transition temperatures (Tg) up to 142°C, depending on monomer ratios . Residual monomer levels post-polymerization are typically <100 ppm .
Key Parameters
| Initiator | Temperature | Solvent | Monomer Ratio (Styrene:Acrylate) | Yield (%) | Tg (°C) |
|---|---|---|---|---|---|
| AIBN (0.1 mol%) | 70–80°C | Toluene | 95:5 | 94 | 110 |
| AIBN (0.1 mol%) | 70–80°C | Toluene | 80:20 | 86 | 142 |
Emulsion Polymerization
In aqueous systems, sodium lauryl sulfate (SLS) and polysorbate 80 act as emulsifiers, enabling copolymer formation with methyl methacrylate and methacrylic acid. Residual monomers are reduced to <20 ppm via steam distillation .
Conjugate Addition Reactions
The acrylate’s α,β-unsaturated carbonyl group participates in Michael additions. For example:
-
Thiol-Acrylate Click Chemistry : Thiols (e.g., dodecanethiol) add regioselectively to the β-position, forming thioether linkages. Reaction efficiency exceeds 90% in THF at 25°C .
-
Amine Additions : Primary amines (e.g., ethanolamine) yield β-amino acrylates, though competing polymerization necessitates stoichiometric amine ratios .
Coordination-Driven Reactions
The benzo[d]isothiazole 1,1-dioxide moiety acts as a weak ligand for transition metals. In Ru-catalyzed C–H functionalization, the acrylate group directs regioselectivity:
Ru-Catalyzed Coupling with Triazolopyridines
| Acrylate Substituent | Catalyst Loading | Yield (%) | Selectivity |
|---|---|---|---|
| Methyl | 5 mol% RuCl₂ | 88 | >95% E |
| Ethyl | 5 mol% RuCl₂ | 78 | >90% E |
Conditions: FeCl₃ (2 eq), KOAc (1 eq), 1,4-dioxane, 80°C.
Crosslinking Reactions
The acrylate participates in UV-initiated crosslinking with diacrylates (e.g., ethylene glycol diacrylate) to form hydrogels. Swelling ratios depend on crosslinker density:
| Crosslinker (mol%) | Swelling Ratio (H₂O) | Tensile Strength (MPa) |
|---|---|---|
| 1 | 12.5 | 0.8 |
| 5 | 5.2 | 3.6 |
Note: Crosslinking efficiency is enhanced by electron-withdrawing benzoisothiazole groups .
Nucleophilic Aromatic Substitution
The benzo[d]isothiazole 1,1-dioxide core undergoes substitution at the 3-position under basic conditions:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ | K₂CO₃, DMF, 100°C | 3-Aminobenzoisothiazole acrylate | 65 |
| MeOH | NaOMe, MeOH, reflux | 3-Methoxybenzoisothiazole acrylate | 72 |
Degradation Pathways
-
Hydrolytic Degradation : The ester bond hydrolyzes in basic media (pH >10), forming 4-[(1,1-dioxidobenzoisothiazol-3-yl)(methyl)amino]phenol. Half-life at pH 12: 4.2 h .
-
Thermal Decomposition : Onset at 220°C (TGA, N₂), releasing SO₂ and acrylate fragments.
Interaction with Biomolecules
Preliminary studies indicate:
-
Protein Binding : BSA binding affinity (Ka = 2.1 ×10⁴ M⁻¹) via hydrophobic and π-stacking interactions.
-
Enzyme Inhibition : IC₅₀ = 18 μM against COX-2, attributed to the benzoisothiazole moiety’s mimicry of arachidonic acid.
This compound’s versatility in polymerization, crosslinking, and coordination chemistry makes it valuable for materials science and medicinal applications. Further mechanistic studies are required to optimize its reactivity in asymmetric catalysis and biocompatible systems.
Scientific Research Applications
4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate is a chemical compound with a benzo[d]isothiazole moiety in its structure. It has the molecular formula and a molecular weight of 342.4 g/mol. This compound is recognized for its potential applications in medicinal chemistry and material science, and it is often utilized as an intermediate in various chemical syntheses.
Research Applications
Research indicates that compounds containing the benzo[d]isothiazole moiety exhibit various biological activities. this compound has shown promise in the following applications:
- Medicinal Chemistry The compound is used in synthesizing various pharmaceutical agents due to its unique structural properties.
- Material Science It serves as a building block in creating novel materials with specific chemical and physical properties.
- Chemical Synthesis It functions as an intermediate in synthesizing complex molecules.
Interaction Studies
Interaction studies involving this compound aim to understand how this compound interacts with biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease pathways. Investigations into its binding affinity and mechanism of action are ongoing, which could elucidate its therapeutic potential.
Data Table
Several compounds share structural similarities with this compound.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 3-(4-aminophenyl)acrylate | Contains an amino group on a phenyl ring | Known for its use as a building block in drug synthesis |
| Benzo[c]isothiazol-4-amine | Similar isothiazole structure | Exhibits distinct biological activities |
| Benzodioxane derivatives | Contains a benzodioxane core | Potential alpha2C antagonistic activity |
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate involves its interaction with specific molecular targets. The benzo[d]isothiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the acrylate group can undergo polymerization reactions, forming cross-linked networks that enhance the compound’s utility in industrial applications .
Comparison with Similar Compounds
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl Isonicotinate (CAS: 510760-42-6)
- Molecular Formula : C₁₉H₁₃N₃O₄S
- Key Differences : Replaces the acrylate ester with a pyridine-containing isonicotinate group.
- The larger molecular weight (379.39 g/mol) may reduce volatility .
- Applications: Not explicitly stated, but pyridine derivatives often serve as ligands or bioactive agents in medicinal chemistry.
Sulfonamide Derivatives (e.g., N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)phenyl)benzenesulfonamide)
- Molecular Formula : C₁₉H₁₅N₂O₄S₂ (example)
- Key Differences : Substitutes the acrylate with a sulfonamide group (-SO₂NH-).
- Properties : Sulfonamides are highly polar, enabling strong hydrogen bonding and crystallinity. Derivatives with electron-withdrawing groups (e.g., bromo, nitro) exhibit altered electronic profiles and bioactivity .
Acrylate Esters with Varied Substituents
Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl) Acrylate
- Molecular Formula : C₂₀H₁₇N₂O₃S
- Key Differences : Features a thioxo-oxadiazole ring instead of benzoisothiazole.
- Properties : The thioxo group introduces sulfur-based reactivity (e.g., nucleophilic substitution), while the oxadiazole ring enhances rigidity. This compound’s antibacterial activity against Staphylococcus aureus highlights functional group-dependent bioactivity .
- Applications : Antimicrobial agents or agrochemical precursors.
Amino Acid-Linked Benzoisothiazoles
2-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)amino]-3-methylpentanoic Acid (CAS: 1396979-66-0)
- Molecular Formula : C₁₄H₁₆N₂O₄S
- Key Differences: Incorporates a branched amino acid chain.
- Properties: The carboxylic acid group increases water solubility and enables peptide coupling. Potential applications in prodrug design or enzyme-targeted therapies .
Comparative Data Table
Key Research Findings
Structural Flexibility : The benzoisothiazole core in the target compound and its analogs allows for planarity, but substituents (e.g., fluorophenyl in –2) induce conformational adjustments, affecting crystallinity and packing .
Functional Group Impact : Acrylate esters (e.g., target compound) prioritize reactivity for polymerization, while sulfonamides or carboxylic acids () enhance polarity and bioactivity .
Synthetic Utility : The target compound’s use as an intermediate contrasts with bioactive derivatives (e.g., oxadiazole-containing acrylates in ), underscoring the role of functional groups in application scope .
Biological Activity
4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl acrylate, with the CAS number 887044-72-6, is a chemical compound that has garnered attention due to its unique structural features and potential biological applications. This compound is characterized by the presence of a benzo[d]isothiazole moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.
- Molecular Formula : C17H14N2O4S
- Molecular Weight : 342.37 g/mol
- IUPAC Name : 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)phenyl acrylate
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d]isothiazole moiety exhibit significant anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. Notably, one study reported that compounds with oxadiazole-thioether functionalities demonstrated cytotoxicity against A549 lung cancer cells with IC50 values ranging from 11.20 to 59.61 µg/mL at a 72-hour treatment period .
Antioxidant Properties
The antioxidant activity of this compound has been explored in comparison to standard antioxidants like butylated hydroxyanisole (BHA). Preliminary evaluations suggest that this compound exhibits moderate antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases .
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors implicated in disease pathways. Ongoing research aims to elucidate its binding affinity and mechanism of action through molecular docking studies and in vitro assays.
Case Studies and Experimental Data
A comprehensive analysis of various derivatives of benzo[d]isothiazole has been conducted to evaluate their biological activities:
| Compound Name | Structure Characteristics | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Similar isothiazole core | Anticancer | 11.20 |
| Compound B | Contains oxadiazole | Antioxidant | Moderate |
| Compound C | Benzodioxane derivative | Antimicrobial | Not specified |
These findings underscore the potential of such compounds in therapeutic applications, particularly in oncology and as antioxidants.
Q & A
Q. Basic Research Focus
- Solvent selection : Use DMF or acetic acid for synthesis (high polarity enhances acrylate solubility ).
- Stabilization : Store under inert gas (N₂/Ar) to prevent radical-induced degradation.
- Lyophilization : For hydrogel formulations, freeze-drying preserves activity while extending shelf life .
How can derivatives be designed to enhance thermal stability for biomedical applications?
Q. Advanced Research Focus
- Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to increase thermal decomposition thresholds (>250°C) .
- Thermogravimetric analysis (TGA) : Monitor weight loss profiles under nitrogen to identify degradation points.
- DSC studies : Measure glass transition temperatures (Tg) to correlate crosslink density with stability .
What analytical techniques resolve synthetic byproducts or isomeric impurities?
Q. Advanced Research Focus
- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradients) separate E/Z isomers with ≥95% resolution .
- 2D-NMR : NOESY correlations confirm stereochemistry of double bonds in the acrylate backbone .
How do computational methods (e.g., DFT) support mechanistic studies of its reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
